4-Quinazolinethiol
Overview
Description
4-Quinazolinethiol is not directly mentioned in the provided papers; however, the papers discuss various quinazoline derivatives, which are structurally related to 4-Quinazolinethiol. Quinazolines are a class of heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of quinazoline derivatives has been a subject of interest due to their pharmacological significance. Recent advances in the synthesis of 4(3H)-quinazolinones, a core structure related to 4-Quinazolinethiol, have been outlined, highlighting new routes and strategies . One efficient method involves the palladium-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines . Another approach is the aerobic oxidative synthesis of 2-aryl quinazolines via benzyl C-H bond amination catalyzed by 4-hydroxy-TEMPO . Additionally, a highly stereoselective synthesis of 3H-quinazoline-4-one derivatives has been reported, which is superior for hindered substrates . Ytterbium triflate-catalyzed one-pot synthesis from anthranilic acid, amines, and ortho esters or formic acid under solvent-free conditions has also been described .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The papers provided do not directly analyze the molecular structure of 4-Quinazolinethiol, but they do discuss the synthesis and properties of related quinazoline derivatives, which share the common quinazoline core [1-5].
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, as evidenced by the synthesis methods described. For instance, the palladium-catalyzed tandem reaction of N-(2-cyanoaryl)benzamides with arylboronic acids leads to the formation of 2,4-disubstituted quinazolines . The Pd(II)-catalyzed [4 + 1 + 1] cycloaddition of o-aminobenzoic acids, CO, and amines is another example of the chemical reactivity of quinazoline derivatives, leading to diverse N-substituted quinazoline-2,4(1H,3H)-diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. While the papers do not provide specific details on the physical properties of 4-Quinazolinethiol, they do mention the synthesis of quinazoline derivatives with good yields and functional group tolerance, indicating a degree of stability and reactivity suitable for further synthetic elaborations . The antiviral activities of novel quinazoline derivatives containing a dithioacetal moiety suggest that these compounds can interact with biological systems, which is indicative of their chemical properties .
Scientific Research Applications
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Pharmacological Diversification of Quinazoline Derivatives
- Field : Medicinal Chemistry
- Application Summary : Quinazoline and its related scaffolds have aroused great interest in medicinal chemists due to their pharmacological activities, which include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
- Methods of Application : The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .
- Results : The development of these hybrid analogues has led to the creation of new drugs or drug candidates with improved potency .
-
Synthesis of 4-Quinazolinones
- Field : Organic Chemistry
- Application Summary : 4-Quinazolinones are an important class of heterocyclic compounds with various physiological activities and pharmacological utility . They are present in a variety of bioactive natural products, synthetic drugs, agrochemicals, and pharmaceuticals .
- Methods of Application : Recent advances in the synthesis of 4-quinazoline derivatives have been made using transition metal catalysis .
- Results : These methods have expanded the range of applications for 4-quinazolinones .
-
Transition Metal-Catalyzed Synthesis of 4-Quinazolinones
- Field : Organic Chemistry
- Application Summary : 4-Quinazolinones are an important class of nitrogen-rich heterocyclic compounds, present in a variety of bioactive natural products, synthetic drugs, agrochemicals, and pharmaceuticals . They have a wide range of applications and efforts have been made to expand synthetic approaches .
- Methods of Application : Recent advances in the synthesis of 4-quinazoline derivatives have been made using transition metal catalysis . For example, palladium catalysis has been used in the synthesis of 4-quinazolinones .
- Results : These methods have expanded the range of applications for 4-quinazolinones .
-
Pharmacological Diversification of Quinazoline/Quinazolinone Hybrids
- Field : Medicinal Chemistry
- Application Summary : Quinazoline and quinazolinone scaffolds have aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The pharmacological activities of these scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
- Methods of Application : Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
- Results : The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity .
-
Quinazoline Derivatives in Urinary Bladder Cancer Therapy
- Field : Medicinal Chemistry
- Application Summary : Quinazoline derivatives have shown potential as therapeutic agents in urinary bladder cancer therapy . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
- Methods of Application : These compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
- Results : The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
-
Quinazoline/Quinazolinone Hybrids in Various Diseases
- Field : Medicinal Chemistry
- Application Summary : Quinazoline/4(3H)-quinazolinone-based hybrids have shown pharmacological activities in the areas of cancer, infectious diseases, diabetes, and CNS disorders .
- Methods of Application : Different strategies and approaches were employed in the design of these hybrids, with the effect of various substituents on the pharmacological activity being discussed .
- Results : The hybrids exhibited various pharmacological activities, providing an understanding of the potential role of these hybridized pharmacophoric features .
Safety And Hazards
Future Directions
Quinazoline derivatives have aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved . This presents opportunities for the discovery of novel therapeutics .
properties
IUPAC Name |
1H-quinazoline-4-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWNPUZQYVWXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186993 | |
Record name | 4-Quinazolinethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Quinazolinethiol | |
CAS RN |
3337-86-8 | |
Record name | 4(3H)-Quinazolinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3337-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinazolinethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Quinazolinethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Quinazolinethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinazoline-4-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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